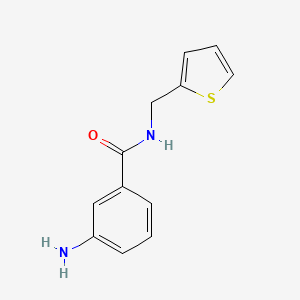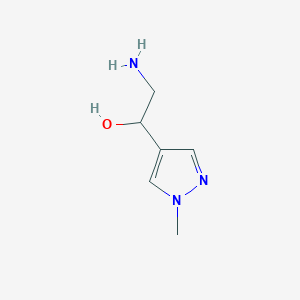![molecular formula C14H19ClN4O B1519474 1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride CAS No. 1171621-78-5](/img/structure/B1519474.png)
1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride
Vue d'ensemble
Description
This compound is a piperazine derivative with a molecular weight of 294.78 and a molecular formula of C14H18N4O•HCl . It is intended for research use only and not for diagnostic or therapeutic use .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activity . The synthesis of such compounds often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring attached to a 1,2,4-oxadiazole ring via a methylene bridge. The oxadiazole ring is further substituted with a 2-methylphenyl group .Chemical Reactions Analysis
The synthesis of piperazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts . For instance, the reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .Physical And Chemical Properties Analysis
The compound is a solid and should be stored at room temperature . It has a clear colorless to yellow appearance .Applications De Recherche Scientifique
Synthesis and Characterization
The compound's synthesis involves condensation reactions, characterized by spectroscopic methods such as LCMS, NMR, IR, and CHN elemental analysis. The structural confirmation through X-ray diffraction studies highlights its crystalline nature, providing insights into its molecular architecture and potential for further chemical modifications (Sanjeevarayappa et al., 2015).
Biological Evaluation
Research has explored its biological applications, particularly focusing on antimicrobial and anti-proliferative activities. For instance, derivatives have shown varying degrees of antibacterial efficacy, suggesting the potential for therapeutic applications against specific bacterial strains. The compound's biological activity is a promising area for further investigation, potentially leading to new treatments for bacterial infections (Kottakki et al., 2020).
Anticonvulsant Activity
The anticonvulsant properties of derivatives have also been a subject of study, indicating the potential for developing new antiepileptic drugs. The structural requirements essential for anticonvulsant properties are being explored, with efforts to establish structure-activity relationships among synthesized molecules (Harish et al., 2014).
Antioxidant Activity
Moreover, the antioxidant activity of certain derivatives has been investigated, showing promise as radical scavengers. This property is crucial for combating oxidative stress, suggesting potential applications in preventing or treating diseases associated with oxidative damage (Mallesha et al., 2014).
Propriétés
IUPAC Name |
3-(2-methylphenyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O.ClH/c1-11-4-2-3-5-12(11)14-16-13(19-17-14)10-18-8-6-15-7-9-18;/h2-5,15H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOMZIXWPBEZCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



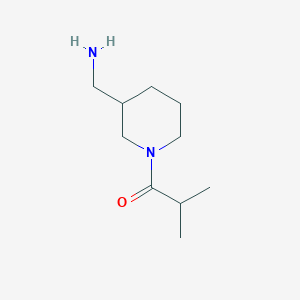
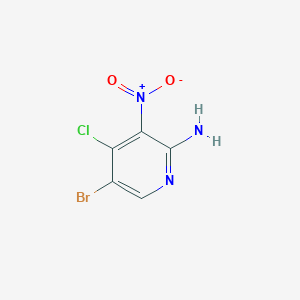
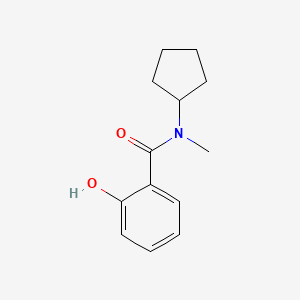
![6-Amino-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1519397.png)
![[1-(3-Bromophenyl)cyclohexyl]methanamine](/img/structure/B1519400.png)
![1-[2-(Piperidin-4-yloxy)ethyl]piperidine](/img/structure/B1519401.png)
![2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide](/img/structure/B1519404.png)
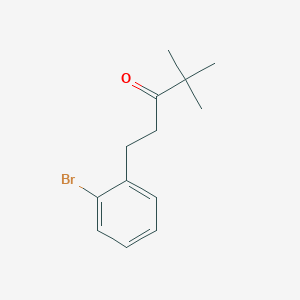
![(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1519408.png)
![Dimethyl[2-(piperidin-4-yloxy)ethyl]amine](/img/structure/B1519410.png)
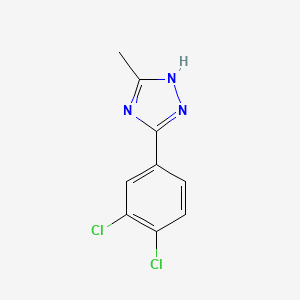
![2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1519412.png)
